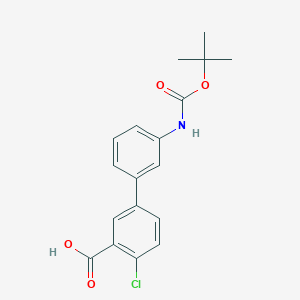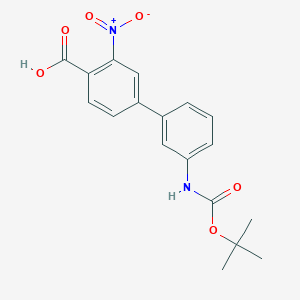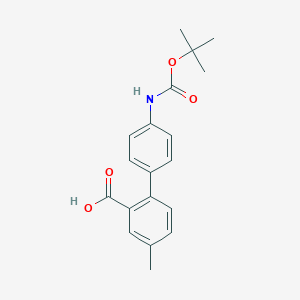
3-(4-BOC-Aminophenyl)-5-hydroxybenzoic acid, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-BOC-Aminophenyl)-5-hydroxybenzoic acid, 95% is a synthetic compound that has recently gained attention due to its potential applications in various scientific research areas. It is an aromatic monocarboxylic acid that is used as a starting material for the preparation of several active pharmaceutical ingredients (APIs). It is also used as a reagent in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and biochemicals. The compound has been found to possess several advantageous properties, such as high solubility, low toxicity, and good stability.
Wissenschaftliche Forschungsanwendungen
3-(4-BOC-Aminophenyl)-5-hydroxybenzoic acid, 95% has a wide range of applications in scientific research. It is used as a starting material in the synthesis of several 3-(4-BOC-Aminophenyl)-5-hydroxybenzoic acid, 95%, such as 3-amino-4-hydroxybenzoic acid, which is used to treat bacterial infections. It is also used as a reagent in the synthesis of several agrochemicals and biochemicals, such as 3-amino-4-hydroxybenzoic acid, which is used as a plant growth regulator. Additionally, it is used in the synthesis of various pharmaceuticals, such as 3-amino-4-hydroxybenzoic acid, which is used to treat hypertension.
Wirkmechanismus
The mechanism of action of 3-(4-BOC-Aminophenyl)-5-hydroxybenzoic acid, 95% is not fully understood. However, it is believed to act by binding to and inhibiting the activity of certain enzymes involved in the synthesis of various compounds, such as 3-amino-4-hydroxybenzoic acid. Additionally, it is believed to act as an antioxidant, scavenging free radicals and preventing their damage to cells.
Biochemical and Physiological Effects
3-(4-BOC-Aminophenyl)-5-hydroxybenzoic acid, 95% has several biochemical and physiological effects. It has been found to possess antibacterial activity, which is thought to be due to its ability to inhibit the activity of certain enzymes involved in the synthesis of bacterial cell walls. Additionally, it has been found to possess antioxidant activity, which is thought to be due to its ability to scavenge free radicals and prevent their damage to cells.
Vorteile Und Einschränkungen Für Laborexperimente
3-(4-BOC-Aminophenyl)-5-hydroxybenzoic acid, 95% has several advantages and limitations for laboratory experiments. One of its advantages is its high solubility, which makes it suitable for use in a variety of experiments. Additionally, it has low toxicity, which makes it safe for use in laboratory experiments. However, one of its limitations is its instability, which can make it difficult to store and use for long periods of time.
Zukünftige Richtungen
There are several potential future directions for the use of 3-(4-BOC-Aminophenyl)-5-hydroxybenzoic acid, 95%. One potential direction is its use in the synthesis of new 3-(4-BOC-Aminophenyl)-5-hydroxybenzoic acid, 95%, such as 3-amino-4-hydroxybenzoic acid, which could be used to treat bacterial infections. Additionally, it could be used as a reagent in the synthesis of agrochemicals and biochemicals, such as 3-amino-4-hydroxybenzoic acid, which could be used as a plant growth regulator. Finally, it could be used in the synthesis of various pharmaceuticals, such as 3-amino-4-hydroxybenzoic acid, which could be used to treat hypertension.
Synthesemethoden
3-(4-BOC-Aminophenyl)-5-hydroxybenzoic acid, 95% can be synthesized from 3-amino-4-hydroxybenzoic acid by a two-step reaction. The first step involves the reaction of 3-amino-4-hydroxybenzoic acid with 4-bromo-2-chloro-6-methoxybenzoyl chloride in the presence of a base, such as sodium carbonate or potassium carbonate. This reaction produces 3-(4-bromo-2-chloro-6-methoxybenzoyl)-5-hydroxybenzoic acid, which is then reacted with 4-bromo-2-chloro-6-methoxybenzaldehyde in the presence of a base, such as sodium hydroxide or potassium hydroxide, to produce 3-(4-BOC-Aminophenyl)-5-hydroxybenzoic acid, 95%.
Eigenschaften
IUPAC Name |
3-hydroxy-5-[4-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO5/c1-18(2,3)24-17(23)19-14-6-4-11(5-7-14)12-8-13(16(21)22)10-15(20)9-12/h4-10,20H,1-3H3,(H,19,23)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHBLZMWUOMDNPP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=C(C=C1)C2=CC(=CC(=C2)O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-BOC-Aminophenyl)-5-hydroxybenzoic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














